![molecular formula C11H10BrNS B13217042 N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
N-[(4-Bromothiophen-3-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Bromothiophen-3-yl)methyl]aniline is an organic compound that features a brominated thiophene ring attached to an aniline moiety via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-3-yl)methyl]aniline typically involves the reaction of 4-bromothiophene-3-carbaldehyde with aniline in the presence of a reducing agent. One common method is the use of palladium-catalyzed Suzuki cross-coupling reactions. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N-[(4-Bromothiophen-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
N-[(4-Bromothiophen-3-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]aniline depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- N-[(3-Bromothiophen-2-yl)methyl]aniline
- N-[(4-Chlorothiophen-3-yl)methyl]aniline
- N-[(4-Methylthiophen-3-yl)methyl]aniline
Uniqueness
N-[(4-Bromothiophen-3-yl)methyl]aniline is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo.
属性
分子式 |
C11H10BrNS |
|---|---|
分子量 |
268.17 g/mol |
IUPAC 名称 |
N-[(4-bromothiophen-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H10BrNS/c12-11-8-14-7-9(11)6-13-10-4-2-1-3-5-10/h1-5,7-8,13H,6H2 |
InChI 键 |
YSDWTZBHATWBEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC2=CSC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


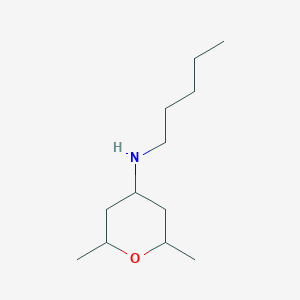
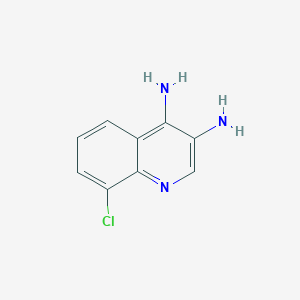
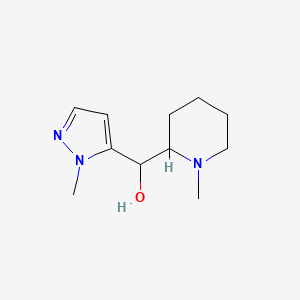
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
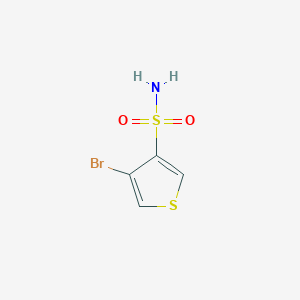
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
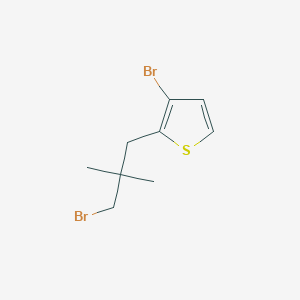
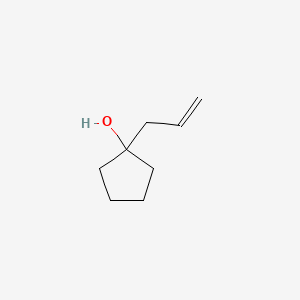
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
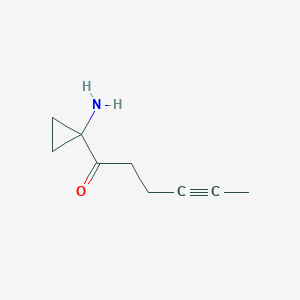
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
